molecular formula C7H7ClN2 B3111338 1H-1,3-benzodiazole hydrochloride CAS No. 18227-18-4

1H-1,3-benzodiazole hydrochloride

Cat. No.: B3111338
CAS No.: 18227-18-4
M. Wt: 154.6 g/mol
InChI Key: FARSPAVQUKTXLF-UHFFFAOYSA-N
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Description

1H-1,3-Benzodiazole hydrochloride, also known as benzimidazole hydrochloride, is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with nitrogen atoms at the 1 and 3 positions. This compound is known for its diverse biological activities and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,3-Benzodiazole hydrochloride can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions: 1H-1,3-Benzodiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

1H-1,3-Benzodiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds, including antimicrobial and anticancer agents.

    Medicine: Benzimidazole derivatives are used in the development of pharmaceuticals for treating infections, cancer, and other diseases.

    Industry: It is used in the production of dyes, pigments, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 1H-1,3-benzodiazole hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular processes. For example, some benzimidazole derivatives inhibit tubulin polymerization, which disrupts cell division and leads to anticancer effects .

Comparison with Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Benzimidazole: The parent compound of 1H-1,3-benzodiazole hydrochloride.

    Thiazole: A five-membered ring containing sulfur and nitrogen atoms.

Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions and its broad-spectrum biological activity make it a valuable compound in research and industry .

Properties

IUPAC Name

1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARSPAVQUKTXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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